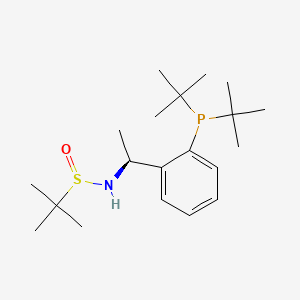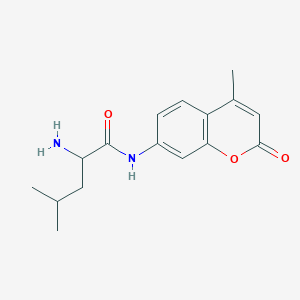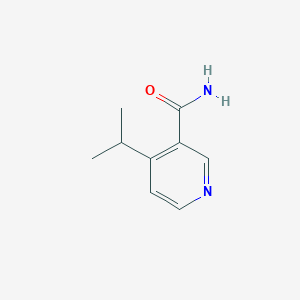
2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine is an organohalogen compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. It is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of hydrogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity and ability to form stable intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
Molekularformel |
C7H4Br2F3N |
|---|---|
Molekulargewicht |
318.92 g/mol |
IUPAC-Name |
2-bromo-5-(bromomethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2 |
InChI-Schlüssel |
SBEAFCJTBVAGGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Br)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


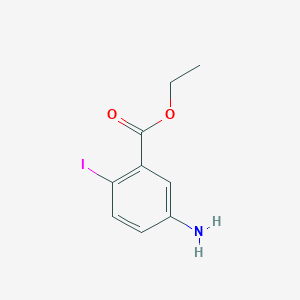
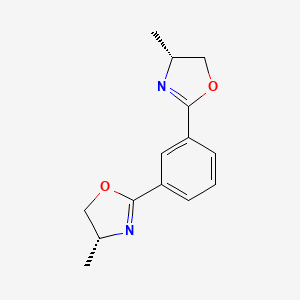
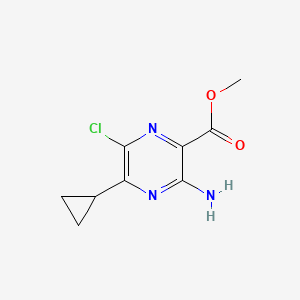



![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
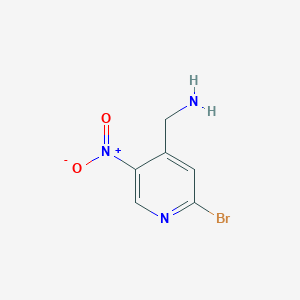
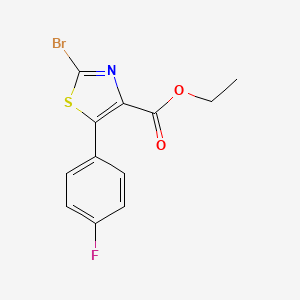
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
